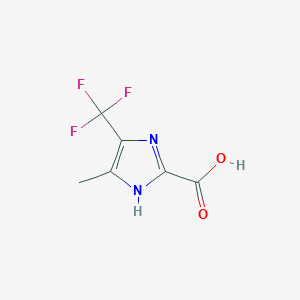
2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE is a heterocyclic compound that features both a pyridine and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE typically involves the condensation of a pyridine derivative with a thioamide. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under mild conditions . The reaction conditions often include the use of solvents such as ethanol or triethylamine, and the reaction is typically carried out at room temperature to moderate heat.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
化学反应分析
Types of Reactions: 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, while nucleophilic substitution can occur on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and thiazole derivatives.
科学研究应用
2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
相似化合物的比较
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazolidine: Exhibits diverse biological activities, including anti-inflammatory and neuroprotective effects.
Uniqueness: 2-(PYRIDIN-3-YL)-1,3-THIAZOL-4-AMINE is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C8H7N3S |
|---|---|
分子量 |
177.23 g/mol |
IUPAC 名称 |
2-pyridin-3-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-2-1-3-10-4-6/h1-5H,9H2 |
InChI 键 |
WSKRRBUFBMKGID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(Diethoxyphosphoryl)-methyl]benzoyl chloride](/img/structure/B8711688.png)

![2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B8711692.png)


![[2-Methyl-4-(morpholinomethyl)phenyl]methanol](/img/structure/B8711722.png)

